molecular formula C10H9NO4 B1618093 1-(2-nitrophenyl)butane-1,3-dione CAS No. 5463-78-5

1-(2-nitrophenyl)butane-1,3-dione

Cat. No.: B1618093
CAS No.: 5463-78-5
M. Wt: 207.18 g/mol
InChI Key: GHVZFKABKYFVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Butanedione, 1-(o-nitrophenyl)-, also known as 1-(2-nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a butanedione backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanedione, 1-(o-nitrophenyl)- can be synthesized through the reaction of 2-nitroacetophenone with ethanoic anhydride in the presence of sulfuric acid . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product. The synthetic route can be summarized as follows:

    Reactants: 2-nitroacetophenone, ethanoic anhydride, sulfuric acid

    Reaction Conditions: Heating

Industrial Production Methods

Industrial production methods for 1,3-butanedione, 1-(o-nitrophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of the compound.

Chemical Reactions Analysis

1,3-Butanedione, 1-(o-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions and their conditions are as follows:

Oxidation

    Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Conditions: Acidic or basic medium

    Products: Oxidized derivatives of the compound

Reduction

    Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Conditions: Solvent such as ethanol or tetrahydrofuran (THF)

    Products: Reduced derivatives of the compound

Substitution

    Reagents: Nucleophiles such as amines or thiols

    Conditions: Solvent such as dichloromethane (DCM) or acetonitrile (ACN)

    Products: Substituted derivatives of the compound

Scientific Research Applications

1,3-Butanedione, 1-(o-nitrophenyl)- has a wide range of applications in scientific research . Some of its notable applications include:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Biochemical Assays: Utilized in assays to study enzyme kinetics and inhibition.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1,3-butanedione, 1-(o-nitrophenyl)- involves its interaction with molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1,3-Butanedione, 1-(o-nitrophenyl)- can be compared with other similar compounds such as 1,3-butanedione, 1-(p-nitrophenyl)- . While both compounds share a similar butanedione backbone, the position of the nitro group (ortho vs. para) significantly affects their chemical properties and reactivity. Some similar compounds include:

  • 1,3-Butanedione, 1-(p-nitrophenyl)-
  • 1,3-Butanedione, 1-(m-nitrophenyl)-
  • 1,3-Butanedione, 1-(4-nitrophenyl)-

These compounds differ in their reactivity, stability, and applications, making each unique in its own right.

Properties

CAS No.

5463-78-5

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

1-(2-nitrophenyl)butane-1,3-dione

InChI

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3

InChI Key

GHVZFKABKYFVRO-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]

5463-78-5

Origin of Product

United States

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